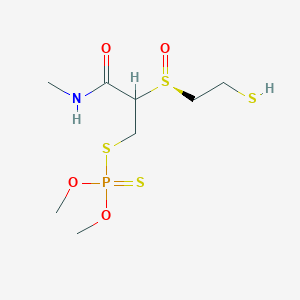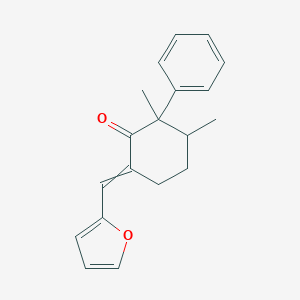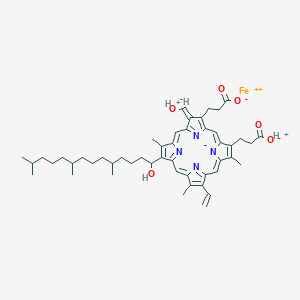
Heme a3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heme a3 is a type of heme molecule that is found in the active site of cytochrome c oxidase, which is a crucial enzyme involved in cellular respiration. The structure of heme a3 consists of a porphyrin ring that is coordinated with an iron atom, which is essential for its function in the enzyme. In
Mecanismo De Acción
The mechanism of action of heme a3 in cytochrome c oxidase involves its ability to accept electrons from cytochrome c and transfer them to molecular oxygen, which is then converted into water. The transfer of electrons is facilitated by a series of redox reactions that occur within the enzyme, which ultimately lead to the reduction of heme a3 and the oxidation of molecular oxygen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of heme a3 are largely related to its role in cytochrome c oxidase and cellular respiration. Studies have shown that mutations in the genes that encode for heme a3 can lead to defects in cellular respiration, which can result in a variety of diseases. Heme a3 has also been shown to play a role in the regulation of mitochondrial membrane potential, which is important for the generation of ATP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using heme a3 in lab experiments include its well-characterized structure and function, as well as its availability through commercial sources. However, the synthesis of heme a3 can be challenging and time-consuming, which can limit its use in certain experiments. Additionally, the high reactivity of heme a3 can make it difficult to work with in some experimental contexts.
Direcciones Futuras
For research on heme a3 include the development of new synthetic methods that are more efficient and scalable, as well as the exploration of its role in other heme-containing proteins. Additionally, the study of heme a3 in the context of disease states may provide insights into the underlying mechanisms of these disorders and potential therapeutic targets. Finally, the development of new experimental techniques that allow for the precise manipulation of heme a3 may enable new discoveries in the field of biochemistry and molecular biology.
Métodos De Síntesis
The synthesis of heme a3 involves several steps, including the synthesis of the porphyrin ring, the incorporation of the iron atom, and the addition of the side chains that are specific to heme a3. The porphyrin ring is typically synthesized from pyrrole derivatives, which are then assembled into the ring structure using a variety of chemical reactions. The iron atom is then introduced into the ring through a process called metal insertion, which involves the use of reducing agents to convert the iron ion into its reduced state. Finally, the side chains that are specific to heme a3 are added through a series of chemical modifications.
Aplicaciones Científicas De Investigación
Heme a3 has been extensively studied in the context of cytochrome c oxidase, where it plays a crucial role in the enzyme's function. Studies have shown that mutations in the genes that encode for heme a3 can lead to a variety of diseases, including Leigh syndrome and mitochondrial encephalomyopathy. Heme a3 has also been studied in the context of other heme-containing proteins, such as hemoglobin and myoglobin, where it contributes to their oxygen-binding properties.
Propiedades
Número CAS |
18535-39-2 |
|---|---|
Nombre del producto |
Heme a3 |
Fórmula molecular |
C49H62FeN4O6 |
Peso molecular |
858.9 g/mol |
Nombre IUPAC |
3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2 |
Clave InChI |
MXCDXQWYRWFXRV-UHFFFAOYSA-L |
SMILES isomérico |
[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Otros números CAS |
58916-42-0 |
Sinónimos |
Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)


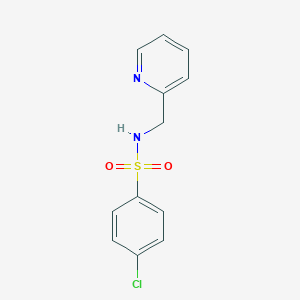
![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)
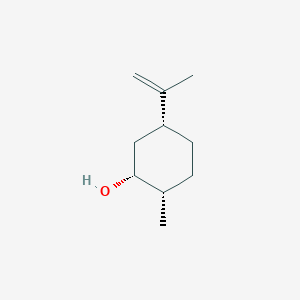
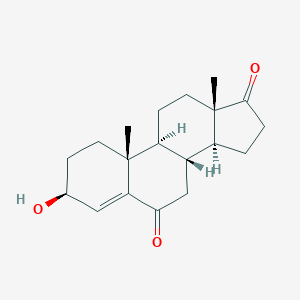
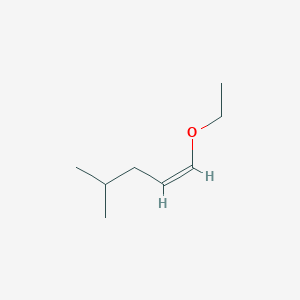
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
